molecular formula C12H16BrN B1443395 2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine CAS No. 1178914-20-9

2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine

Cat. No. B1443395
M. Wt: 254.17 g/mol
InChI Key: LHMTZWVKFUHTSZ-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” is a chemical compound with the molecular formula C10H12BrN . It is also known as 2-(4-bromophenyl)cyclopropylmethanamine hydrochloride . The compound has a molecular weight of 226.12 g/mol .


Synthesis Analysis

The synthesis of compounds similar to “2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” has been reported in the literature. For instance, 4-Bromophenethylamine was used in the synthesis of pyrazinoisoquinoline derivatives and N-2-(4-bromophenyl)ethyl chloroacetamide . Additionally, dirhodium tetrakis-®-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) (Rh 2 (R-BTPCP) 4) is an effective chiral catalyst for enantioselective reactions of aryl- and styryldiazoacetates .


Molecular Structure Analysis

The InChI code for “2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” is 1S/C10H12BrN/c11-9-3-1-7(2-4-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” is a powder at room temperature . It has a molecular weight of 226.11 g/mol . The compound has a topological polar surface area of 26 Ų .

Scientific Research Applications

Metabolism Studies

One area of research involving compounds similar to 2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine is the study of their metabolism. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has been extensively studied, leading to the identification of various metabolites. This research highlights the pathways through which such compounds are metabolized in living organisms (Kanamori et al., 2002).

Synthesis of Derivatives

Another research focus is the synthesis of derivatives of similar compounds. For example, 2-(Phenylthio)ethanamine, an intermediate of a Bcl-2 inhibitor, has been synthesized from 2-phenylthio ethyl bromide, demonstrating the potential for creating medically significant derivatives (Zhou Youjun, 2010).

Pharmacological Studies

Pharmacological research on compounds like 2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine also includes examining their effects and interactions. For instance, a study on 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe) analyzed a case of severe intoxication and developed a method for its detection and quantification in biological samples (Poklis et al., 2014).

Cytochrome P450 Enzyme Involvement

Research has also been conducted on the role of cytochrome P450 enzymes in the metabolism of similar compounds, such as NBOMe compounds, which are potent serotonin 5-HT2A receptor agonists. This study provides insight into the enzymes involved in the metabolism of these compounds and their potential interactions with other substances (Nielsen et al., 2017).

Safety And Hazards

The safety data sheet for “2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine” indicates that it is harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .

properties

IUPAC Name

2-(4-bromophenyl)-N-(cyclopropylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-12-5-3-10(4-6-12)7-8-14-9-11-1-2-11/h3-6,11,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMTZWVKFUHTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-n-(cyclopropylmethyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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